molecular formula HOC6H4SO3K B1172009 C.I. Basic Red 43 CAS No. 12221-67-9

C.I. Basic Red 43

Cat. No.: B1172009
CAS No.: 12221-67-9
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Description

C.I. Basic Red 43 is a synthetic basic dye belonging to the azo class, which is characterized by the presence of one or more azo bonds (-N=N-). These dyes are extensively used in various industries, including textiles and paper. In a research context, this compound serves as a critical model compound for studying environmental remediation processes. Scientists utilize it to develop and test advanced methods for treating industrial wastewater, particularly through adsorption techniques. Its cationic nature makes it an excellent subject for investigating the efficacy of novel adsorbents like activated carbon composites, silica-based materials, and biochars . The adsorption process for such dyes is often found to be endothermic and spontaneous, following models like the Langmuir isotherm, which suggests the formation of a monolayer of dye molecules on the adsorbent surface . Furthermore, research involves analyzing how factors such as solution pH, temperature, and the presence of surfactants influence the dye's removal efficiency, providing valuable insights into the optimization of decolorization and detoxification strategies for colored effluents . This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal applications.

Properties

CAS No.

12221-67-9

Molecular Formula

HOC6H4SO3K

Synonyms

C.I. Basic Red 43

Origin of Product

United States

Advanced Synthetic Methodologies and Structural Modifications of C.i. Basic Red 43

Optimized Synthesis Pathways for C.I. Basic Red 43 and Related Chromophores

The industrial synthesis of azo dyes like this compound traditionally relies on well-established batch processes. nih.gov However, modern synthetic chemistry is increasingly focused on developing optimized pathways that offer greater efficiency, safety, and control over the final product.

Mechanistic Studies of Azo Coupling and Triazine Condensation in this compound Synthesis

The synthesis of this compound involves two fundamental reaction mechanisms: azo coupling and triazine condensation.

Azo Coupling: This is an electrophilic aromatic substitution reaction that forms the core chromophore of the dye. nih.gov The process begins with the diazotization of a primary aromatic amine to form a diazonium salt. nih.goviipseries.org This highly reactive diazonium salt then acts as an electrophile, attacking an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form the characteristic azo bond (-N=N-). nih.govnih.gov The reaction is sensitive to pH and temperature, with low temperatures (typically 0-5 °C) required to prevent the decomposition of the unstable diazonium salt.

Triazine Condensation: this compound contains a triazine ring, which is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring are highly susceptible to nucleophilic substitution by amines or alcohols. nih.govresearchgate.net The reactivity of the chlorine atoms is sequential; the first substitution occurs at low temperatures (0-5 °C), the second at moderate temperatures (around 40-50 °C), and the third requires higher temperatures. iipseries.org This stepwise reactivity allows for the controlled introduction of different functional groups onto the triazine core, including the chromophore itself and other modulating groups. The binding of the triazine ring to the chromophore often proceeds via a nucleophilic substitution mechanism, driven by the electron-withdrawing effect of the nitrogen atoms in the triazine nucleus. nih.govresearchgate.net

Continuous Flow Synthesis Techniques for this compound Production

Continuous flow synthesis is emerging as a powerful alternative to traditional batch processing for the production of azo dyes. nih.gov This technology utilizes microreactors or tubular reactors where reactants are continuously pumped and mixed, offering significant advantages in terms of safety, efficiency, and product quality. nih.govinnovation.ca

Key advantages of continuous flow systems include:

Enhanced Safety: Diazonium salts are often unstable and can be explosive. acs.org Flow reactors handle only small amounts of these intermediates at any given time, significantly reducing safety risks associated with their accumulation in large batch reactors. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control and efficient mixing, which is crucial for the highly exothermic and fast reactions involved in dye synthesis. innovation.cascientific.net

Higher Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to fewer side reactions and a more consistent, purer product. acs.orgdp.tech Studies on other azo dyes, like C.I. Reactive Red 195, have shown that continuous flow synthesis can increase purity by 20% compared to commercial batch products. acs.org

Scalability: Scaling up production in a flow system can often be achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. beilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Azo Dyes

Feature Batch Synthesis Continuous Flow Synthesis
Safety Higher risk due to accumulation of unstable intermediates (e.g., diazonium salts). acs.org Significantly lower risk, small quantities of reactants at any time. nih.gov
Heat Transfer Often inefficient, leading to temperature gradients and side products. Excellent heat transfer due to high surface-to-volume ratio. innovation.ca
Mixing Can be inefficient, leading to localized concentration differences. Rapid and efficient mixing. scientific.net
Product Quality Potential for batch-to-batch variability. High consistency and purity. acs.org
Process Control Manual or semi-automated control of parameters. Fully automated and precise control over reaction conditions. acs.org
Footprint Large reactors require significant plant space. Compact reactor systems. acs.org

Evaluation of Catalytic Systems in this compound Synthesis

Catalysis offers a route to improve the efficiency and selectivity of dye synthesis. nih.gov For azo dyes, catalytic systems can be employed in both the diazotization and coupling steps. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. rsc.org

Examples of catalytic systems relevant to dye synthesis include:

Phase Transfer Catalysts: These can be used to facilitate the reaction between reactants in different phases, which can be relevant for azo coupling reactions where components may have different solubilities. researchgate.net

Supported Metal Catalysts: Transition metal complexes supported on materials like silica (B1680970), polymers, or magnetic nanoparticles can catalyze key bond-forming reactions. rsc.orgacs.org Magnetic nanoparticles (MNPs) as a catalyst support are particularly advantageous as they allow for simple and efficient separation of the catalyst from the product using an external magnet. rsc.org

Microtubular Reactors with Catalytic Layers: In flow chemistry, reactors can be coated with a thin layer of a catalyst (e.g., Palladium, Platinum), allowing the reaction to occur as the substrate flows through the tube, combining the benefits of catalysis and continuous processing. nih.gov

Derivatization Strategies for Functional Enhancement of this compound

Derivatization of the this compound molecule can impart new functionalities or enhance its inherent properties. These modifications are typically aimed at improving its interaction with substrates or creating novel materials.

Structural Modifications for Enhanced Dye-Substrate Interactions

The affinity of a dye for a substrate is governed by intermolecular forces such as ionic interactions, hydrogen bonding, and van der Waals forces. This compound is a cationic (basic) dye, meaning it carries a positive charge. nih.gov These dyes are primarily used for dyeing substrates with anionic characteristics, such as acrylic fibers, where the primary interaction is a strong ionic bond. nih.gov

Strategies to enhance these interactions include:

Modifying Hydrophobicity: Altering the length or structure of alkyl chains on the amine groups can tune the dye's solubility and its hydrophobic interactions with the fiber, potentially improving wash fastness.

Introducing Functional Groups: The incorporation of additional functional groups, such as hydroxyl (-OH) or amide (-CONH-) groups, can create new sites for hydrogen bonding with the substrate, leading to stronger adhesion. semanticscholar.org

Substrate Modification: An alternative approach is to chemically modify the substrate itself. For instance, the cationization of cellulosic fibers (like cotton) by introducing positive charges enhances their ability to bind anionic dyes. mdpi.com Conversely, introducing anionic groups onto a synthetic polymer would enhance its affinity for a cationic dye like Basic Red 43.

Synthesis of this compound Conjugates and Hybrid Materials

The this compound molecule can be used as a building block for more complex materials through conjugation or incorporation into a host matrix.

Dye Conjugates: The dye can be covalently linked to polymers or biomolecules to create functional materials. For example, protein-polymer conjugates are an important class of hybrid molecules where the properties of both components are combined. acs.org The triazine ring in the dye structure is a key site for such covalent modifications.

Hybrid Materials: this compound can be incorporated into inorganic or organic matrices to form hybrid materials with novel properties.

Inorganic Hybrids: Dyes can be adsorbed onto or incorporated within inorganic hosts like hydrotalcite or silica. elsevier.esmdpi.com For example, hydrotalcite, a layered double hydroxide (B78521), can adsorb dyes through electrostatic attraction, hydrogen bonds, and van der Waals forces, creating stable colored hybrid pigments. elsevier.es Sol-gel synthesis can be used to trap dye molecules within a silica (SiO₂) matrix, creating colored glass-like materials. mdpi.com

Polymer Hybrids: The dye can be blended with or grafted onto polymers. A novel resin containing a triazine core was synthesized for the purpose of adsorbing other dyes, demonstrating the utility of the triazine structure in creating functional polymeric materials. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of this compound involves the use of elemental bromine, a hazardous and corrosive reagent. nih.gov Modern synthetic chemistry is increasingly focused on developing "green" alternatives that are safer, more energy-efficient, and produce less waste. frontiersin.org

One significant advancement is the use of microwave-assisted synthesis. The synthesis of fluorescein (B123965), the precursor to this compound, has been successfully demonstrated using microwave irradiation, which significantly reduces reaction times and energy consumption compared to conventional heating methods. bibliotekanauki.pl Microwave-assisted synthesis has also been applied to produce various rhodamine and fluorescein derivatives, often leading to higher yields in shorter timeframes. nih.govresearchgate.net

Solvent-free synthesis is another cornerstone of green chemistry. Researchers have developed methods for synthesizing xanthene derivatives without the use of volatile organic solvents. asianpubs.orgresearchgate.netscielo.org.mx These methods often employ reusable catalysts, such as heteropolyacids or simple inorganic salts like ferric chloride hexahydrate, making the processes more economical and environmentally friendly. researchgate.netscielo.org.mx For example, a multicomponent condensation of aromatic aldehydes, β-naphthols, and dimedone in the presence of 1-butyl-3-methylimidazolium bromide as a recyclable ionic liquid catalyst produces xanthene derivatives in excellent yields under solvent-free conditions. asianpubs.org

A particularly relevant green approach for the synthesis of this compound is the electrochemical bromination of fluorescein. This method generates the required bromine in situ from bromide ions at an anode, avoiding the handling of hazardous molecular bromine. pixel-online.netyoutube.compixel-online.net The process can be easily monitored by the color change from the yellow of fluorescein to the red of eosin (B541160) (this compound). pixel-online.netyoutube.com This electrosynthesis can be performed at low voltages with simple equipment and offers a safer and more sustainable route to the final product. pixel-online.netyoutube.com

The table below details some of the green chemistry approaches applicable to the synthesis of this compound and related xanthene dyes.

Green Chemistry ApproachKey FeaturesReactants/CatalystConditionsReference
Microwave-Assisted SynthesisReduced reaction time and energy consumption.Phthalic anhydride (B1165640) and resorcinol (B1680541) (for fluorescein precursor)Microwave irradiation bibliotekanauki.pl
Solvent-Free SynthesisEliminates the need for volatile organic solvents; uses a reusable catalyst.Aromatic aldehydes, β-naphthol, dimedone / 1-butyl-3-methylimidazolium bromideSolvent-free, thermal asianpubs.org
Electrochemical BrominationIn-situ generation of bromine, avoiding the use of the hazardous elemental form.Fluorescein, potassium bromideElectrolysis at ~3V pixel-online.netyoutube.com
Continuous Flow SynthesisMechanochemical approach that is solvent- and catalyst-free, with short reaction times.3-Dialkylamino phenols and phthalic anhydride derivatives180°C in a screw reactor chemistryviews.org

Sophisticated Spectroscopic and Analytical Characterization of C.i. Basic Red 43

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of C.I. Basic Red 43 and assessing its purity. Each technique offers unique insights into the compound's characteristics.

UV-Vis spectroscopy is a fundamental technique for analyzing this compound, leveraging the absorption of ultraviolet and visible light to induce electronic transitions within the molecule. slideshare.net The color of the dye is directly related to its electronic structure, with absorption in the visible region resulting from the promotion of electrons from ground state orbitals to higher energy, excited state orbitals. The complex conjugated system of this compound, which includes aromatic rings and other chromophores, gives rise to characteristic absorption bands. slideshare.net The primary electronic transitions observed are typically π → π* and n → π* transitions. slideshare.netbbec.ac.in

The wavelength of maximum absorbance (λmax) is a key parameter obtained from the UV-Vis spectrum and is crucial for both qualitative identification and quantitative analysis. slideshare.net For this compound, also known as Solvent Red 43, the UV-visible spectrum in methanol (B129727) exhibits specific absorbance maxima. alibaba.com According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. slideshare.netbbec.ac.in This relationship forms the basis for determining the concentration of this compound in solutions. upi.edu A calibration curve, a plot of absorbance versus concentration, is typically constructed using standards of known concentration to accurately quantify the amount of dye in a sample. upi.edujfda-online.com

Table 1: UV-Visible Spectral Data for this compound in Methanol alibaba.com

Wavelength (λmax)Molar Absorptivity (E)
523 ± 3 nm≥ 100,000
307 ± 3 nm≥ 15,000
258 ± 3 nm≥ 32,000
Data obtained for a concentration range of 0.003-0.006 g/L.

This quantitative approach is widely used in quality control and various analytical applications. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. azooptics.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint of the compound. azooptics.commdpi.com

O–H Stretching: A broad and intense band in the region of 3400-3650 cm⁻¹ would indicate the presence of hydroxyl groups. libretexts.org

Aromatic C–H Stretching: Weak absorptions around 3030 cm⁻¹ are characteristic of C-H bonds in the aromatic rings. libretexts.org

C=O Stretching: The carbonyl group of the carboxylic acid would exhibit a strong absorption band. mdpi.com

C=C Stretching: Aromatic ring skeletal vibrations typically appear in the 1450-1600 cm⁻¹ region. libretexts.org

C–O Stretching: Bands corresponding to ether linkages within the xanthene core would also be present. mdpi.com

C-Br Stretching: The presence of bromine atoms would give rise to characteristic absorptions in the lower frequency "fingerprint" region of the spectrum.

FTIR analysis confirms the presence of these functional groups, which is consistent with the known structure of this compound. alibaba.comiwaponline.com

Table 2: Expected FTIR Absorption Bands for this compound Functional Groups

Functional GroupApproximate Wavenumber (cm⁻¹)Intensity
O-H (Alcohol/Phenol)3400 - 3650Strong, Broad
C-H (Aromatic)3000 - 3100Weak
C=O (Carboxylic Acid)1700 - 1725Strong
C=C (Aromatic)1450 - 1600Medium
C-O (Ether)1000 - 1300Strong
C-Br500 - 600Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive elucidation of molecular structures. It provides detailed information about the carbon-hydrogen framework of a molecule. While specific ¹H and ¹³C NMR data for this compound were not found in the search results, the expected chemical shifts can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would show signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the benzene (B151609) rings. The chemical shifts would be influenced by the positions of the bromine and hydroxyl substituents. Protons of the hydroxyl groups would appear as broad singlets, with their chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would provide a count of the non-equivalent carbon atoms in the molecule. igntu.ac.in The aromatic carbons would resonate in the range of 110-160 ppm. The carbonyl carbon of the carboxylic acid would appear at a significantly downfield shift (typically 165-185 ppm). The carbons bonded to bromine and oxygen atoms would also show characteristic shifts. Publicly available ¹³C NMR spectral data for the related compound Solvent Red 43 (CAS 15086-94-9) can be found in chemical databases. chemicalbook.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation. uni-saarland.de

For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight. Due to the presence of multiple bromine atoms, the molecular ion region would exhibit a characteristic isotopic pattern, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. uni-saarland.de The resulting fragment ions provide valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for compounds like this compound could involve the loss of small molecules or radicals such as H₂O, CO, CO₂, and Br. The analysis of these fragmentation patterns helps to piece together the molecular structure. msu.edumiamioh.edu

Raman spectroscopy, like FTIR, is a form of vibrational spectroscopy that provides a unique "fingerprint" of a molecule. mdpi.comanton-paar.com It is based on the inelastic scattering of monochromatic light, usually from a laser. europeanpharmaceuticalreview.com While FTIR is based on absorption, Raman spectroscopy measures scattered light, making it complementary and particularly useful for analyzing samples in aqueous solutions.

The Raman spectrum of this compound would display bands corresponding to the vibrational modes of its functional groups. The aromatic ring vibrations, C=C stretching, and C-O stretching would all be Raman active. The region below 1500 cm⁻¹ is often referred to as the fingerprint region and is highly specific to the molecule. anton-paar.com This technique can provide detailed chemical information that may be difficult to obtain with other methods. ojp.gov The unique spectral fingerprint from Raman spectroscopy can be used for identification by comparing it to a library of known spectra. europeanpharmaceuticalreview.comspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Chromatographic and Separation Methods for this compound Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for purity assessment. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation. chemguide.net

Several chromatographic methods are applicable to the analysis of dyes like this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of synthetic dyes. lodz.plnih.gov In HPLC, the dye is passed through a column containing a stationary phase, and a liquid mobile phase is used to carry the sample through the column. nih.gov Reversed-phase HPLC (RP-HPLC) with a C18 column is a common approach for separating a wide range of dyes. lodz.plumb.edu.pl Detection is often performed using a photodiode array (PDA) detector, which can acquire a full UV-Vis spectrum of the eluting compound, or a mass spectrometer (LC-MS). mdpi.comresearchgate.net

Thin-Layer Chromatography (TLC) is another valuable technique for the separation and identification of dyes. ojp.gov It is a simpler and more rapid method compared to HPLC and is often used for screening purposes. labrulez.com In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a plate, and the separation is achieved based on the differential migration of the components as a solvent moves up the plate. ojp.gov

Solid-phase extraction (SPE) is a sample preparation technique often used to extract and concentrate dyes from a sample matrix before chromatographic analysis. nih.govfda.gov This cleanup step helps to remove interfering substances and improve the quality of the analysis. fda.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and identifying its degradation byproducts. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). chemistryhall.comresearchgate.net

In the analysis of dyes like Basic Red 43, reversed-phase HPLC is commonly employed, often utilizing a C18 column. researchgate.netchem-soc.si The separation process can be optimized by adjusting the mobile phase composition, which typically consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netfda.gov For instance, a gradient elution method, where the solvent composition is changed over time, can be effective in separating the main dye component from its impurities and degradation products. researchgate.net

Detection is frequently carried out using a UV-Vis or a photodiode array (PDA) detector, which measures the absorbance of the eluting compounds at specific wavelengths. chem-soc.sifda.gov The purity of a dye batch can be quantified by comparing the peak area of the main component to the total area of all detected peaks in the chromatogram. Studies have reported HPLC purity assays for similar basic dyes, achieving high levels of purity. europa.eu

Forced degradation studies, where the dye is subjected to stress conditions such as acid, base, oxidation, and photolysis, are crucial for identifying potential degradation products that might form during storage or use. researchgate.net HPLC analysis of these stressed samples reveals new peaks corresponding to the degradation products. For example, in the analysis of other dyes, HPLC has been successfully used to separate the parent dye from impurities and degradation products formed under various stress conditions.

Table 1: Illustrative HPLC Parameters for Dye Analysis

ParameterTypical Value/Condition
Column C18, (e.g., 4.6 x 250 mm)
Mobile Phase Gradient of aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer) and acetonitrile/methanol
Flow Rate 1.0 mL/min
Detection UV-Vis at specific wavelengths (e.g., 290 nm)
Injection Volume 10-20 µL

This table represents typical parameters and may require optimization for specific analyses of this compound.

Thin-Layer Chromatography (TLC) for Comparative Dye Analysis

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation and identification of compounds in a mixture. chemistryhall.comumass.edu It is particularly useful for the comparative analysis of dyes like this compound. ijsrtjournal.com The principle of TLC involves a stationary phase, typically a thin layer of silica gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. umass.edu

In the analysis of this compound, TLC can be used to compare different batches of the dye, assess its purity by identifying the number of components, and monitor the progress of chemical reactions or degradation. umass.eduijsrtjournal.com A small spot of the dye solution is applied to the baseline of the TLC plate, which is then placed in a developing chamber containing the mobile phase. chemistryhall.com As the solvent moves up the plate, it carries the dye components at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation into distinct spots. umass.edu

The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. chemistryhall.com It can be used to identify compounds by comparing their Rf values to those of known standards under the same conditions. For colored compounds like Basic Red 43, the separated spots are directly visible. umass.edu

Different solvent systems can be employed as the mobile phase to achieve optimal separation. For instance, a mixture of ethyl acetate (B1210297), ethanol, and water has been used for the separation of ink dyes. ijsrtjournal.com The choice of the mobile phase is critical and depends on the polarity of the dye and the stationary phase.

Table 2: Example of a TLC System for Dye Separation

ComponentDescription
Stationary Phase Silica gel coated on a plastic or glass plate
Mobile Phase A mixture of organic solvents, e.g., ethyl acetate:ethanol:water (70:35:30) ijsrtjournal.com
Visualization Direct observation for colored compounds
Analysis Comparison of Rf values

This table provides an example of a TLC system; specific conditions may need to be optimized for this compound.

Capillary Electrophoresis (CE) for Dye Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org This method is well-suited for the analysis of charged molecules like the cationic dye this compound. CE offers advantages such as high efficiency, short analysis times, and the requirement of only small sample volumes. openchemicalengineeringjournal.com

In a typical CE setup, a fused-silica capillary is filled with a buffer solution. labce.com The ends of the capillary are immersed in reservoirs containing the same buffer and electrodes connected to a high-voltage power supply. labce.com When a voltage is applied, an electroosmotic flow (EOF) is generated, which drives the bulk solution towards the cathode. Cationic species like Basic Red 43 will migrate towards the cathode at a rate determined by their charge-to-size ratio, leading to their separation from other components in the sample. libretexts.org

Various modes of CE, such as Capillary Zone Electrophoresis (CZE), are commonly used for the separation of small molecules. libretexts.org The choice of buffer composition, including its pH and concentration, is critical for optimizing the separation. For instance, acidic buffers are often used for the analysis of basic compounds that can be easily protonated. openchemicalengineeringjournal.com Non-aqueous capillary electrophoresis (NACE) has also been shown to be effective for the separation of textile dyes, including basic dyes. scribd.com

Detection in CE is typically performed using UV-Vis absorbance or, for enhanced sensitivity and structural information, mass spectrometry (CE-MS). openchemicalengineeringjournal.com CE has demonstrated low limits of detection for basic dyes, often in the sub-µg/mL range. scribd.com

Table 3: Key Parameters in Capillary Electrophoresis for Dye Analysis

ParameterTypical Setting/Condition
Capillary Fused-silica, typically 20-200 µm inner diameter openchemicalengineeringjournal.com
Buffer Aqueous or non-aqueous buffer systems, e.g., acetonitrile/methanol with acetic acid and sodium acetate scribd.com
Voltage 10-30 kV openchemicalengineeringjournal.com
Detection UV-Vis or Mass Spectrometry (MS)

This table outlines general CE parameters that would be adapted for the specific analysis of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound and its Composites

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. anton-paar.commdpi.com It provides information about the arrangement of atoms within a crystal lattice, phase composition, and crystallite size. anton-paar.comiastate.edu When analyzing this compound, XRD can be used to study its solid-state form and to characterize composites where the dye is incorporated into other materials.

The principle of XRD is based on the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystalline sample. iastate.edu The scattered X-rays produce a diffraction pattern of peaks at specific angles (2θ), which are characteristic of the material's crystal lattice structure according to Bragg's Law. mdpi.com An amorphous material, lacking long-range order, will produce a broad hump instead of sharp peaks. mdpi.com

For this compound, XRD analysis can determine if the dye exists in a crystalline or amorphous state. If crystalline, the diffraction pattern can be used to identify its crystal system and unit cell parameters. Furthermore, XRD is invaluable for studying composites containing Basic Red 43, such as dye-adsorbent systems. By comparing the XRD patterns of the adsorbent before and after dye interaction, it is possible to determine if the dye's presence alters the crystalline structure of the adsorbent material.

The crystallinity index (CI), which represents the relative amount of crystalline material in a sample, can be calculated from the XRD data by comparing the areas of the crystalline peaks to the total area of the diffraction pattern. rsc.org

Table 4: Information Obtainable from XRD Analysis

Information DerivedDescription
Phase Identification Identifies the crystalline phases present in a sample by comparing the diffraction pattern to a database. mdpi.com
Crystallinity Distinguishes between crystalline and amorphous materials and can quantify the degree of crystallinity. mdpi.comrsc.org
Crystal Structure Provides data on the unit cell dimensions and crystal system. iastate.edu
Crystallite Size The width of the diffraction peaks can be used to estimate the average size of the crystallites.
Lattice Strain Deviations in peak positions can indicate the presence of strain within the crystal lattice. rsc.org

Microscopic Techniques for Morphological Characterization of this compound Aggregates and Adsorbent Interactions

Microscopic techniques are essential for visualizing the morphology, or surface features and shape, of this compound aggregates and for studying its interactions with other materials, such as adsorbents.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. infinitalab.com It works by scanning the surface with a focused beam of electrons. cnr.it The interaction of the electrons with the atoms in the sample produces various signals that contain information about the surface's morphology and composition. cnr.it

For this compound, SEM can be used to observe the size and shape of its particles or aggregates in the solid state. When the dye interacts with an adsorbent material, SEM is a powerful tool to visualize the changes in the adsorbent's surface morphology. tescan.com For example, images can reveal whether the dye molecules form a film on the surface or fill the pores of the adsorbent. The technique provides a clear visual representation of the adsorbent before and after dye uptake, offering insights into the mechanism of adsorption. SEM can achieve resolutions of less than 1 nanometer, allowing for detailed examination of surface features. psu.edu

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM and is capable of providing information about the internal structure of materials. filab.fr In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. nih.gov

TEM is particularly useful for characterizing the morphology, crystalline structure, and elemental composition of nanomaterials. researchgate.net If this compound is used in the formation of nanoparticles or nanocomposites, TEM can be employed to determine the size, shape, and distribution of these nanostructures. mdpi.com It can also be used to visualize the internal structure of materials, such as the pores within an adsorbent, and to observe how the dye molecules are distributed within these structures. filab.fr Cryo-TEM, a specialized form of TEM where the sample is rapidly frozen, is particularly valuable for studying soft matter and self-assembled structures in their native, hydrated state, which could be relevant for understanding the aggregation behavior of Basic Red 43 in solution. nih.gov

Table 5: Comparison of SEM and TEM for Morphological Characterization

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Principle Scans surface with an electron beam, detects scattered electrons. cnr.itTransmits an electron beam through a thin sample, detects transmitted electrons. nih.gov
Information Surface topography, morphology, composition. infinitalab.comInternal structure, morphology, crystallinity, elemental composition. researchgate.net
Sample Bulk samples. psu.eduUltra-thin sections. nih.gov
Primary Use for Basic Red 43 Visualizing surface of dye aggregates and adsorbent-dye interactions. nih.govCharacterizing nanoparticles/nanocomposites containing the dye, viewing internal structures. mdpi.com

Environmental Fate and Chemical Transformation of C.i. Basic Red 43

Photolytic Degradation Pathways of C.I. Basic Red 43 in Aqueous Systems

Photolytic degradation is a key process influencing the persistence of dyes in aquatic environments. This process can occur through direct absorption of light or be mediated by other light-sensitized molecules. mdpi.comuva.nl

Direct Photolysis Kinetics and Quantum Yields

No specific experimental data on the direct photolysis kinetics or quantum yields for this compound could be located in the reviewed literature. Determining these values would require targeted experimental studies measuring the rate of degradation upon exposure to light of specific wavelengths. epa.gov

Photosensitized Degradation Mechanisms

Information regarding the photosensitized degradation mechanisms specifically involving this compound is not available in the public research domain. General studies on other dyes indicate that this process involves the transfer of energy from an excited photosensitizer to the dye molecule, leading to its degradation, often through the generation of reactive oxygen species. uva.nlresearchgate.net However, no studies identifying specific photosensitizers or detailing this mechanism for this compound were found.

Identification of Photodegradation Products

The identification of intermediate and final products resulting from the photodegradation of this compound has not been documented in the available scientific literature. Such analysis would typically involve advanced analytical techniques like mass spectrometry and chromatography to elucidate the structural changes in the dye molecule upon irradiation. epa.govresearchgate.net

Hydrolytic Stability and Pathways of this compound

Hydrolysis is a chemical reaction with water that can lead to the breakdown of dye molecules, affecting their stability and color. lodz.pl

Influence of pH on Hydrolysis Kinetics

No specific data or kinetic models describing the influence of pH on the hydrolysis rate of this compound were found. Studies on other dye classes, such as reactive dyes, have shown that pH can significantly impact hydrolysis rates, but this information cannot be accurately extrapolated to this compound. lodz.plresearchgate.net

Characterization of Hydrolytic By-products

There is no available research that characterizes the specific by-products formed from the hydrolysis of this compound. Identifying these compounds is crucial for a complete understanding of the dye's environmental fate. researchgate.netresearchgate.net

Oxidative and Reductive Transformation in Environmental Compartments

The environmental transformation of this compound, a xanthene dye also known as Eosin (B541160) Y, is significantly influenced by the prevailing redox conditions of the surrounding matrix, such as water or soil. The dye's structure can be broken down through both oxidative and reductive pathways, leading to its degradation and the formation of various byproducts. Advanced Oxidation Processes (AOPs) have been identified as particularly effective for its degradation. scirp.orgnih.gov These processes rely on the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively attack and mineralize complex organic molecules. nih.govscirp.org

The transformation of this compound is critically dependent on the redox environment. The dye itself exhibits redox properties, with a reduction potential between +0.78 V and +0.83 V and an oxidation potential ranging from -1.06 V to 1.10 V, making it susceptible to both electron gain (reduction) and electron loss (oxidation). mdpi.comdoi.orgnih.gov

Oxidative Conditions

Under oxidative conditions, this compound undergoes degradation, primarily driven by powerful oxidizing agents like hydroxyl radicals (•OH). scirp.org These radicals are the cornerstone of AOPs and can be generated through various methods:

Fenton and Photo-Fenton Processes: The Fenton reaction, which uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), is a prominent method for degrading this dye. scirp.orgresearchgate.net The reaction generates •OH radicals that attack the dye's molecular structure. scirp.orgscirp.org The efficiency of this process is highly pH-dependent, with acidic conditions (pH 2.7 to 4.5) being optimal. scirp.orgscirp.orgresearchgate.net As the pH increases, the formation of ferric hydroxide (B78521) species removes the catalytically important iron ions, thus decreasing the degradation rate. scirp.orgresearchgate.net The process can be significantly accelerated by the presence of UV light in what is known as the photo-Fenton process, which generates additional hydroxyl radicals. scirp.orgresearchgate.net

Photocatalysis: Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is another effective oxidative pathway. When irradiated with sufficient energy (e.g., UV light), the catalyst generates electron-hole pairs that lead to the formation of hydroxyl radicals. jmaterenvironsci.comscirp.org The surface charge of the catalyst is influenced by pH; at a pH below the point of zero charge for TiO₂ (around 5.1), the surface is positively charged, which promotes the adsorption and subsequent degradation of the anionic this compound molecule. jmaterenvironsci.com

Ferrate(VI) Oxidation: The combination of ferrate (Fe(VI)) and light has also been shown to oxidatively degrade the dye. Light can induce ferrate to produce Fe(V), which possesses even stronger oxidizing capabilities. aidic.it

Reductive Conditions

While oxidative degradation pathways for this compound are well-documented, specific research on its transformation under reductive or anaerobic environmental conditions is limited. In general, reductive processes involve the transfer of electrons to the dye molecule. For other classes of dyes, such as azo dyes, anaerobic conditions are essential for the reductive cleavage of the chromophore by microbial enzymes like azoreductases. researchgate.netjournals.co.za However, as this compound is a xanthene dye, these specific mechanisms are not directly applicable. The dye's inherent redox potential confirms its capability to be reduced, but detailed pathways and the role of specific environmental factors in its reductive transformation are not extensively described in the available scientific literature. mdpi.comdoi.org

Table 1: Influence of Redox Conditions and Parameters on this compound Transformation
ConditionProcessKey Reactive SpeciesInfluencing FactorsOptimal ConditionsReference
OxidativeFenton / Photo-FentonHydroxyl radical (•OH)pH, [H₂O₂], [Fe²⁺], UV LightAcidic pH (2.7 - 4.5) scirp.orgscirp.orgresearchgate.net
PhotocatalysisHydroxyl radical (•OH)Catalyst (e.g., TiO₂), pH, Light SourceAcidic pH (<5.1 for TiO₂) jmaterenvironsci.com
Ferrate OxidationFe(V), Fe(VI)[Ferrate], Light IntensityPresence of light enhances rate aidic.it
ReductiveAnaerobic DegradationNot specifiedNot specifiedData not available in literatureN/A

The breakdown of the complex this compound molecule proceeds through several intermediate stages before potentially reaching complete mineralization.

Products of Oxidative Transformation

The non-selective nature of hydroxyl radicals leads to a cascade of reactions that break down the dye's structure. jmaterenvironsci.com Studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) have helped to elucidate a probable degradation pathway during photocatalysis. jmaterenvironsci.com The transformation is believed to initiate with:

Debromination: The removal of bromine atoms from the xanthene structure.

Decarboxylation: The loss of the carboxyl group.

Ring Opening: Subsequent attack by hydroxyl radicals leads to the cleavage of the polycyclic aromatic rings. jmaterenvironsci.com

This process results in the formation of smaller, lower molecular weight organic compounds. Some research suggests that organic acids, such as oxalic acid and acetic acid, may be formed as intermediates during this process. researchgate.net Ultimately, under ideal oxidative conditions, these intermediates are further oxidized to simple, non-toxic mineralized end products. scirp.orgresearchgate.net

Products of Reductive Transformation

There is a lack of specific scientific data identifying the intermediate products formed during the reductive transformation of this compound in environmental settings.

Table 2: Identified Transformation Products of this compound
Transformation PathwayIntermediate ProductsFinal Mineralization ProductsReference
Oxidative (e.g., AOPs)Debrominated compounds, Decarboxylated compounds, Ring-opened fragmentsCarbon Dioxide (CO₂), Water (H₂O), Bromide ions (Br⁻) jmaterenvironsci.com
Organic acids (e.g., Oxalic acid, Acetic acid) researchgate.net
ReductiveData not available in literatureData not available in literatureN/A

Advanced Remediation and Degradation Technologies for C.i. Basic Red 43 Removal

Advanced Oxidation Processes (AOPs) for C.I. Basic Red 43 Degradation

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment methods designed to eliminate organic compounds from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). These processes are considered an emerging and eco-friendly field for treating dye effluents due to their efficiency in breaking down complex chemical structures. The primary mechanism of AOPs involves the production of these strong oxidants, which then react with and degrade organic pollutants at ambient temperature and pressure. The versatility of AOPs allows for their classification into photochemical and non-photochemical processes, including photocatalytic degradation, Fenton oxidation, and ozonation, among others. Combining different AOPs can further increase the generation of free radicals, leading to higher oxidation rates and more effective pollutant removal. mdpi.com

Photocatalytic degradation is an AOP that utilizes semiconductor nanomaterials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to degrade organic pollutants under light irradiation. mdpi.comresearchgate.net This process is initiated when the semiconductor absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. mdpi.comacs.org These charge carriers migrate to the catalyst surface, where they react with adsorbed water and oxygen molecules to produce reactive oxygen species (ROS), including the highly potent hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.comresearchgate.netacs.org These radicals then attack the dye molecules, breaking them down into simpler, non-toxic compounds. mdpi.com Both TiO₂ and ZnO are widely used due to their high photocatalytic activity, chemical stability, and non-toxicity. researchgate.net Studies comparing the two have shown that both are effective, though their efficiency can vary based on reaction conditions and the specific dye being treated. mdpi.comresearchgate.net For instance, in the degradation of various dyes, TiO₂-ZnO nanocomposites have demonstrated superior performance compared to the individual oxides, which is attributed to a lower band gap energy and more efficient charge separation. semanticscholar.org

The photocatalytic efficiency of semiconductor nanomaterials like TiO₂ and ZnO can be significantly enhanced through doping and surface modification. acs.orgmdpi.com These strategies aim to overcome limitations such as the wide band gap of the semiconductors (which restricts their activation to the UV portion of the light spectrum) and the rapid recombination of photogenerated electron-hole pairs. acs.org

Doping: Introducing metal or non-metal ions into the catalyst's crystal lattice can alter its electronic structure, modify its surface area, and extend its light absorption into the visible range. mdpi.comresearchgate.net Doping can create defects in the crystal structure that act as trapping sites for electrons, delaying charge carrier recombination and making them more available for redox reactions on the catalyst surface. acs.org For example, doping TiO₂ with sulfur has been shown to increase its surface area and enhance the removal of organic dyes. researchgate.net However, the concentration of the dopant is a critical factor; an excessive amount can act as a recombination center, reducing photocatalytic activity. mdpi.comuni-hannover.de

Surface Modification: Modifying the surface of the photocatalyst, for instance by coupling it with other materials like conductive polymers or noble metals, can improve its performance. acs.orgnih.gov Noble metals like platinum can act as electron traps, promoting charge separation by forming a Schottky barrier at the metal-semiconductor interface. acs.org Surface modification can also increase the adsorption of dye molecules onto the catalyst surface, which is a crucial step for efficient degradation. researchgate.net For example, nanocomposites of Ag–CdO treated with polyaniline have shown significantly improved photodegradation efficiency compared to unmodified CdO nanoparticles, a result attributed to a decreased crystallite size and a reduced energy bandgap. nih.gov

Table 1: Effect of Doping on Photocatalyst Properties and Performance

PhotocatalystDopantEffect on PropertiesDegradation EnhancementReference
TiO₂Sulfur (S)Increased surface area and porous channelsEnhanced Methyl Orange removal researchgate.net
BiVO₄Sulfur (S)Synergistic effect of surface area and S-doping amountImproved Methylene Blue degradation mdpi.com
TiO₂Cerium (Ce), Neodymium (Nd)Enhanced BET surface areaNot specified researchgate.net
TiO₂Platinum (Pt)Acts as an electron trap, delays recombinationImproved photocatalytic activity acs.org

The efficiency of the photocatalytic degradation of this compound is highly dependent on the optimization of several key operational parameters. mdpi.comtandfonline.com

pH: The pH of the solution is a critical parameter as it influences the surface charge of the photocatalyst and the speciation of the dye molecule. tandfonline.comqut.edu.au The surface of TiO₂ is positively charged in acidic conditions and negatively charged in alkaline conditions. For cationic dyes like Basic Red 43, an alkaline pH is often favorable as it promotes adsorption onto the negatively charged catalyst surface, thereby increasing the degradation rate. tandfonline.com For example, studies on C.I. Basic Red 46 showed that maximum degradation efficiency was achieved at an alkaline pH of 10.82. tandfonline.com

Catalyst Concentration: The concentration of the photocatalyst directly affects the number of active sites available for light absorption and reaction. qut.edu.au Initially, an increase in catalyst loading generally leads to a higher degradation rate due to the increased surface area and availability of active sites. mdpi.comqut.edu.au However, beyond an optimal concentration, the degradation rate may decrease. nih.govqut.edu.au This is because at high concentrations, the solution becomes more turbid, which can scatter the incident light and reduce its penetration, leading to a "shielding" effect where a portion of the catalyst surface is not sufficiently illuminated. nih.govqut.edu.au The optimal catalyst dosage for dye degradation often falls within a specific range, for example, 0.8 g/L for TiO₂ in one study. mdpi.com

Light Intensity: The intensity of the light source is a crucial driver of the photocatalytic process. The degradation rate generally increases with light intensity because a higher photon flux leads to a greater rate of electron-hole pair generation. qut.edu.auaidic.it However, this relationship is not always linear. At very high light intensities, the rate of electron-hole recombination can also increase, and the reaction may become limited by other factors, such as mass transfer of the pollutant to the catalyst surface. qut.edu.au Research on various dyes has confirmed that increasing UV light intensity enhances decolorization and degradation efficiency up to a certain point. qut.edu.auaidic.it

Table 2: Optimized Parameters for Dye Degradation in Photocatalytic Studies

DyePhotocatalystOptimal pHOptimal Catalyst Conc.Optimal Light IntensityMax. EfficiencyReference
C.I. Basic Red 46TiO₂10.82Not SpecifiedSolar Irradiation99% tandfonline.com
C.I. Basic Red 46TiO₂Not SpecifiedNot Specified38.1 W/m²99.95% aidic.it
Food Black 1TiO₂6.70.8 g/LUV~96% mdpi.com
Food Black 1ZnO6.71.2 g/LUV~95% mdpi.com
Bromophenol blueAg–CdO/PANI60.140 g/LUV-Visible97.30% nih.gov

The fundamental mechanism of photocatalytic degradation involves the activation of a semiconductor catalyst by light energy. mdpi.comrsc.org When a semiconductor like TiO₂ or ZnO is irradiated with photons of sufficient energy, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the valence band. mdpi.comacs.org

These photogenerated charge carriers are the primary drivers of the degradation process. The highly oxidative holes (h⁺) can directly oxidize organic dye molecules adsorbed on the catalyst's surface. Alternatively, they can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to form highly reactive hydroxyl radicals (•OH). researchgate.netacs.org Simultaneously, the electrons (e⁻) in the conduction band, which are powerful reducing agents, can react with adsorbed molecular oxygen (O₂) to produce superoxide radical anions (•O₂⁻). mdpi.comacs.org

These reactive oxygen species (ROS)—primarily •OH and •O₂⁻—are non-selective and potent oxidizing agents that attack the chromophoric groups and aromatic rings of the this compound molecule. mdpi.com This attack leads to the cleavage of chemical bonds, breaking down the complex dye structure into smaller, less colored, and often less toxic intermediates. researchgate.net This process can continue, ultimately leading to the complete mineralization of the dye into carbon dioxide (CO₂), water (H₂O), and simple inorganic ions. mdpi.com Understanding these pathways through techniques like time-resolved optical spectroscopy and mass spectrometry is crucial for optimizing the photocatalytic system for efficient dye removal. researchgate.netnih.gov

The Fenton process is a homogeneous advanced oxidation process that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals (•OH). scirp.orgresearchgate.net This reaction is most effective under acidic pH conditions, typically around pH 3. mdpi.comjeeng.net The generated hydroxyl radicals are powerful oxidants capable of degrading a wide range of organic pollutants, including this compound. scirp.org

Table 3: Comparison of Fenton and Photo-Fenton Processes for Dye Degradation

ProcessReactantsConditionsAdvantagesKey FindingsReference
FentonFe²⁺ + H₂O₂Acidic pH (~3)Simple operation, fast initial rateEffective for dye mineralization, but can produce iron sludge. scirp.org
Photo-FentonFe²⁺ + H₂O₂ + Light (UV/Visible)Acidic pH, IrradiationHigher efficiency, faster degradation, regenerates Fe²⁺, reduces sludgeSignificantly enhanced degradation and mineralization rates compared to the Fenton process alone. scirp.orgjeeng.net

Ozonation is a robust AOP that employs ozone (O₃), a powerful oxidizing agent, to degrade organic contaminants. mdpi.comjuniperpublishers.com Ozone can react with pollutants through two primary mechanisms: direct reaction with molecular ozone, or indirect reaction via hydroxyl radicals generated from ozone decomposition, a pathway that is favored at higher pH values. juniperpublishers.com Ozone is particularly effective at breaking the chromophoric structures of dyes, leading to rapid decolorization. pjoes.com

To enhance the efficiency of ozonation, it is often combined with other processes such as UV irradiation (O₃/UV), hydrogen peroxide (O₃/H₂O₂), or other AOPs. pjoes.commdpi.com These combinations promote the generation of hydroxyl radicals, leading to faster and more complete degradation of recalcitrant compounds. iwaponline.compjoes.com For example, the O₃/UV process can significantly increase removal efficiency compared to ozonation alone. pjoes.com

A particularly effective hybrid system combines ozonation with electrocoagulation (EC). In an EC-Ozonation system developed for the degradation of C.I. Basic Red 46 (a dye structurally similar to this compound), iron electrodes were used to generate Fe²⁺ ions. mdpi.com These ions react with ozone to produce hydroxyl radicals, enhancing the oxidative breakdown of the dye. Simultaneously, the iron hydroxides formed during electrocoagulation act as flocs, adsorbing the dye molecules and their by-products. This synergistic system achieved over 90% removal efficiency under optimized conditions, demonstrating its potential as a scalable option for treating dye-contaminated wastewater. mdpi.com

Table 4: Performance of Ozonation and Combined Processes for Dye Removal

ProcessTarget PollutantKey ParametersRemoval EfficiencyReference
OzonationRed Cl-5B DyepH, O₃ dose>90% color removal pjoes.com
O₃/UVRed Cl-5B DyeUV dose, O₃ dose96% color removal pjoes.com
Electrocoagulation-Ozonation (EC-O)C.I. Basic Red 46Current density: 70 A/m², O₃ dose: 2.0 g/h>90% removal mdpi.com
Ozonation + Anaerobic TreatmentReactive Black 5Ozonation pre-treatment94% dye removal, 90% COD reduction juniperpublishers.comresearchgate.net
Optimization of Reaction Parameters (e.g., pH, Catalyst Concentration, Light Intensity)

Electrochemical Oxidation of this compound

Electrochemical oxidation represents a promising technology for the degradation of persistent organic pollutants like this compound. This method can involve either direct oxidation at the anode or indirect oxidation via electro-generated species such as hydroxyl radicals, chlorine, and hypochlorite. neptjournal.comresearchgate.net The effectiveness of this process is influenced by several operational parameters including current density, pH, and the type of supporting electrolyte used. neptjournal.com

For instance, in the electrochemical degradation of similar dyes, the presence of NaCl as a supporting electrolyte has been shown to significantly enhance decolorization efficiency. neptjournal.com This is attributed to the generation of active chlorine species (Cl2, HClO, ClO-) which are powerful oxidizing agents. neptjournal.com Studies on other dyes have demonstrated that acidic conditions, such as a pH of 3, often lead to higher degradation efficiency. neptjournal.com The process typically involves the destruction of the dye's chromophoric groups and the cleavage of aromatic rings, leading to decolorization and mineralization. neptjournal.com The selection of anode material is also crucial, with materials like graphite (B72142) carbon and mixed metal oxides being commonly employed. neptjournal.comemu.edu.tr

Table 1: Parameters Influencing Electrochemical Oxidation of Dyes

Parameter Effect on Degradation Reference
Current Density Higher current density generally increases degradation rate, but can have an optimal point beyond which energy efficiency decreases. neptjournal.com
pH Acidic pH (e.g., pH 3) often favors higher degradation efficiency for certain dyes. neptjournal.com
Supporting Electrolyte The presence of electrolytes like NaCl can significantly enhance decolorization due to the formation of active chlorine species. neptjournal.com
Anode Material The choice of anode material (e.g., graphite, mixed metal oxides) is critical for the efficiency of the electrochemical incineration of organic molecules. researchgate.net

Sonolysis-Assisted Degradation

Sonolysis, the application of ultrasound to aqueous solutions, provides an alternative route for the degradation of organic dyes like this compound. The process relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (•OH) from the thermal dissociation of water molecules. These radicals are potent oxidizing agents that can degrade complex organic molecules.

The efficiency of sonolytic degradation is influenced by factors such as ultrasonic frequency and power intensity. For the degradation of Basic Red 29, a similar dye, an optimal power intensity was identified, beyond which the excess power led to increased heat or resonance without improving degradation. dergipark.org.tr Combining sonolysis with other advanced oxidation processes, such as Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide), can create a synergistic effect, enhancing the degradation rate. This hybrid process, known as sono-Fenton, has been shown to be highly effective in decolorizing and mineralizing dye solutions. dergipark.org.tracs.org For example, in the degradation of Basic Red 29, the sono-Fenton process significantly reduced the required amount of Fe+2 and increased the color removal efficiency to 98%. dergipark.org.tr

Table 2: Sonolysis and Sono-Fenton Degradation of Basic Dyes

Process Key Parameters Findings Reference
Sonolysis Ultrasonic Frequency, Power Intensity An optimal power intensity exists for maximum degradation efficiency. For Basic Red 29, this was found to be 0.45 W/cm² at 22 kHz. dergipark.org.tr
Sono-Fenton Fe²⁺ concentration, H₂O₂ concentration The combination of ultrasound with Fenton's reagent significantly enhances degradation. For Basic Red 29, 98% color removal was achieved. dergipark.org.tr
Sonophotocatalysis Catalyst, Light Source The combination of sonolysis and photocatalysis can lead to synergistic effects, increasing the generation of hydroxyl radicals and enhancing mass transfer. aimspress.com

Adsorption-Based Removal Strategies for this compound from Aqueous Solutions

Adsorption is a widely utilized and effective method for removing dyes from wastewater due to its simplicity, cost-effectiveness, and the availability of a wide range of adsorbent materials. rsc.orgsemanticscholar.org

Application of Agricultural By-products and Biosorbents

Agricultural by-products represent a class of low-cost, renewable, and readily available biosorbents for dye removal. academie-sciences.fr Materials such as peanut shells, corn cobs, banana peels, and date palm petioles have been investigated for their capacity to adsorb dyes from aqueous solutions. academie-sciences.frekb.egresearchcommons.org These materials are primarily composed of lignocellulose, which contains various functional groups capable of binding with dye molecules. oaepublish.com

The effectiveness of these biosorbents can be influenced by factors like pH, initial dye concentration, and contact time. For instance, in the removal of Reactive Red 43, peanut shells and corn cobs showed significant removal percentages under optimized conditions. ekb.eg Similarly, banana peels have been found to be effective for the removal of both anionic and cationic dyes. researchcommons.org The adsorption capacity of these materials can sometimes be enhanced through chemical modification. oaepublish.com

Table 3: Adsorption of Dyes using Agricultural By-products

Adsorbent Target Dye Maximum Adsorption Capacity (mg/g) Optimal Conditions Reference
Peanut Shells Reactive Red 43 - pH 7.6, 90 min contact time ekb.eg
Corn Cobs Reactive Red 43 - pH 4.3, 90 min contact time ekb.eg
Banana Peels Reactive Red 43 - pH 2.15, 80 min contact time researchcommons.org
Date Palm Petiole Bezaktiv Marine S-BL 110 - academie-sciences.fr
Cactus Fruit Peel Basic Red 46 82.58 - oaepublish.com

Carbon-Based Adsorbents (e.g., Activated Carbon, Graphene Composites)

Carbon-based materials, particularly activated carbon, are considered highly effective adsorbents due to their large specific surface area, high porosity, and chemical stability. mdpi.com They can be produced from various precursors, including agricultural waste, and their surface properties can be tailored for specific applications. mdpi.com

Carbon-silica composites have also been explored for the removal of basic dyes. For C.I. Basic Red 46, a carbon-silica composite demonstrated temperature-dependent adsorption, with capacity increasing at higher temperatures, indicating an endothermic process. mdpi.com The versatility of carbonaceous materials extends to graphene and its composites, which offer high surface areas and the potential for functionalization to target specific pollutants. mdpi.com

Inorganic Adsorbents (e.g., Clays (B1170129), Silica-based Composites)

Inorganic materials like clays and silica-based composites are also effective adsorbents for dye removal. mdpi.com Natural clays, such as clinoptilolite, have been successfully used to remove basic dyes from aqueous solutions. Clinoptilolite, a type of zeolite, has a porous structure and a net negative charge, making it suitable for adsorbing cationic dyes like C.I. Basic Red 46.

Silica-based composites, often combined with carbon, can exhibit enhanced adsorption properties. mdpi.com For example, silica (B1680970) monolith particles synthesized from tetra-methyl-ortho-silicate have shown a high removal efficiency for Basic Red 5, with a calculated surface area of around 367 m²/g. mdpi.com The adsorption mechanism on these inorganic materials often involves a combination of physical and chemical interactions.

Adsorption Isotherm and Kinetic Modeling (e.g., Langmuir, Freundlich, Pseudo-Second-Order)

To understand the adsorption process, equilibrium and kinetic models are applied to experimental data. Adsorption isotherms, such as the Langmuir and Freundlich models, describe the distribution of adsorbate molecules between the liquid and solid phases at equilibrium.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.comresearchgate.net The Freundlich model , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface. ekb.egoaepublish.com

Adsorption kinetics are often analyzed using models like the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model is frequently found to best describe the kinetics of dye adsorption onto various adsorbents, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. oaepublish.commdpi.com

Table 4: Adsorption Isotherm and Kinetic Models for Dye Removal

Model Description Applicability to Basic Red Dyes Reference
Langmuir Isotherm Assumes monolayer adsorption on a homogeneous surface. Often provides a good fit for the adsorption of basic dyes on various adsorbents, including carbon-silica composites and clinoptilolite. mdpi.com
Freundlich Isotherm Describes multilayer adsorption on a heterogeneous surface. Found to be a good fit for the adsorption of Reactive Red 43 on peanut shells and corn cobs, and Basic Red 46 on cactus fruit peel. ekb.egoaepublish.com
Pseudo-Second-Order Kinetic Model Suggests chemisorption as the rate-limiting step. Commonly provides the best description for the adsorption kinetics of basic dyes on biosorbents, clays, and carbon-based materials. oaepublish.commdpi.com

Thermodynamic Analysis of Adsorption Processes

The thermodynamic feasibility and the nature of the adsorption process for cationic dyes, such as C.I. Basic Red 46 (also known as Maxilon Red), can be understood by analyzing key thermodynamic parameters: Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters are crucial for determining whether a process is spontaneous, exothermic or endothermic, and whether randomness increases or decreases in the system.

A study on the adsorption of Maxilon Red onto activated clay investigated these thermodynamic aspects by conducting experiments at various temperatures (25 to 50°C). researchgate.netscispace.com The results indicated that the adsorption percentage decreased as the temperature increased, suggesting an exothermic process. scispace.com The negative values for Gibbs free energy (ΔG°) at all tested temperatures confirm that the adsorption is spontaneous. The negative enthalpy change (ΔH°) further supports the exothermic nature of the adsorption, meaning that heat is released during the process. A positive entropy change (ΔS°) suggests an increase in randomness at the solid-liquid interface during adsorption.

Detailed thermodynamic parameters from the study on Maxilon Red (Basic Red 46) adsorption are presented below.

Thermodynamic Parameters for Maxilon Red (C.I. Basic Red 46) Adsorption

ParameterValueIndication
ΔH° (Enthalpy Change)-17.138 kJ/molExothermic Process
ΔS° (Entropy Change)32.84 J/mol·KIncreased Randomness
ΔG° (Gibbs Free Energy)-6.419 to -7.329 kJ/molSpontaneous Nature

Hybrid and Integrated Remediation Systems for this compound

To enhance the efficiency of dye removal, hybrid and integrated systems are being developed. These systems combine multiple remediation techniques to leverage their individual strengths and create synergistic effects, leading to more effective and complete degradation of pollutants like this compound and other similar dyes.

Synergistic Effects in Combined AOPs

Advanced Oxidation Processes (AOPs) are highly effective for degrading complex organic molecules. When multiple AOPs are combined, they can exhibit a synergistic effect, where the combined efficiency is greater than the sum of the individual processes.

For instance, the sonophotocatalytic degradation of Reactive Red 43 (RRed 43) using Europium-doped Cadmium Selenide (B1212193) (Eu-doped CdSe) nanoparticles demonstrates this synergy. Research showed that the decolorization efficiency was significantly enhanced in the combined sono-photocatalytic process compared to sonolysis or photocatalysis alone. The synergistic effect arises from several factors:

Increased Radical Generation : The combination of photocatalysis and ultrasonic cavitation generates a greater number of reactive oxygen species (ROS), which are responsible for breaking down the dye molecules.

Enhanced Mass Transfer : Ultrasonic waves improve the movement of dye molecules to the surface of the catalyst.

Catalyst Disaggregation : The physical force of the ultrasound waves breaks up catalyst particle agglomerates, exposing more active surface area for the reaction.

The comparative efficiency of these processes is detailed in the table below.

Degradation Efficiency of RRed 43 using Different AOPs

ProcessDecolorization Efficiency
Sonolysis aloneLow
Photocatalysis aloneModerate
Sono-photocatalytic (Combined)89%

Integration of Adsorption with Degradation Processes

Integrating adsorption with degradation processes offers a highly effective two-step approach for wastewater remediation. This method first concentrates the pollutant using an adsorbent and then breaks it down using a degradation technique, such as photocatalysis.

A study on the removal of Maxilon Red (C.I. Basic Red 46) successfully demonstrated this integrated approach by coupling adsorption on activated clay with photocatalysis using Zinc Oxide (ZnO) as the photocatalyst. researchgate.netscispace.com The process involved two main stages:

Adsorption : The dye was first adsorbed onto activated clay. Under optimal conditions (neutral pH, 0.5 g/L adsorbent dose), this step achieved a 97% removal of the dye from a 25 mg/L solution within 60 minutes. researchgate.net The adsorption was found to fit the Langmuir model well, with a maximum adsorption capacity of 175 mg/g. researchgate.net

Photocatalytic Degradation : The residual dye concentration remaining after the adsorption phase was then subjected to photocatalytic degradation using ZnO under solar irradiation. This second step was highly effective, achieving 99% degradation of the remaining dye within 90 minutes. scispace.com The degradation relies on the generation of highly reactive and non-selective hydroxyl radicals (•OH). scispace.com

This integrated system demonstrates that combining a highly efficient adsorption step with a powerful degradation process can lead to almost complete removal of the dye from water. scispace.com

Information regarding this compound is currently unavailable

Following a comprehensive search of publicly available scientific and chemical literature, it has been determined that there is insufficient specific data to construct a detailed article on the chemical compound This compound that adheres to the requested outline.

The performed searches did not yield specific information regarding the chemical structure, properties, or the detailed interaction mechanisms of this compound with various substrates as specified in the user's request. While general principles of dye-fiber interactions, including adsorption mechanisms, and interactions with surfactant systems are well-documented for the broader class of basic dyes, this information is not specific to this compound.

Similarly, no research was found detailing the use of this compound as a probe for surface chemistry investigations or its incorporation into functional materials such as luminescent and optical devices. The search results did identify other dyes with similar color names but different chemical classifications (e.g., C.I. Reactive Red 43, C.I. Solvent Red 43, C.I. Disperse Red 43, and C.I. Acid Red 43), which are not chemically equivalent and whose properties cannot be extrapolated to this compound.

Without foundational information on the specific molecular structure and empirical data from scientific studies on this compound, it is not possible to generate a scientifically accurate and thorough article that is focused solely on this compound as per the provided instructions.

Interactions of C.i. Basic Red 43 with Diverse Material Substrates

Development of Functional Materials Incorporating C.I. Basic Red 43

pH-Sensitive and Chemo-sensing Materials

Extensive research into the scientific literature and chemical databases did not yield specific studies or detailed findings on the application of this compound in pH-sensitive or chemo-sensing materials. While many basic dyes exhibit halochromic (pH-sensitive) properties due to the protonation and deprotonation of their amino groups, which alters their electronic structure and thus their color, no specific data, such as pH transition ranges or spectral shifts for this compound, are documented in the available resources. gspchem.commdpi.comrsc.orgredalyc.org

Similarly, the use of this compound as a recognition element in chemosensors for detecting specific ions or molecules has not been reported. The development of optical chemosensors often relies on the specific interaction between a dye molecule and an analyte, leading to a measurable change in color or fluorescence. acs.orgnih.govrsc.org However, no such applications or corresponding research findings could be located for this compound.

For context, other dyes are frequently integrated into polymer matrices or hydrogels to create materials that respond to environmental stimuli. For instance, Neutral Red (C.I. 50040) is a well-known pH indicator that changes from red to yellow in the pH range of 6.8 to 8.0. gspchem.com Other dyes, such as those from the rhodamine or coumarin (B35378) families, have been developed into sophisticated chemosensors for detecting metal ions or other analytes. nih.govmdpi.com

Without specific research data, it is not possible to provide detailed findings or data tables on the interactions of this compound with pH-sensitive and chemo-sensing substrates. The information available pertains to other chemically distinct dyes, such as C.I. Basic Red 46, C.I. Direct Red 43, and various solvent or reactive dyes, which are not chemically equivalent to this compound. worlddyevariety.commdpi.com

Due to the absence of specific scientific research on this particular compound in the specified applications, no data tables can be generated.

Computational and Theoretical Studies of C.i. Basic Red 43

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy levels. These calculations are foundational for predicting a molecule's stability, reactivity, and spectral properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. For a molecule like C.I. Basic Red 43, DFT studies would provide critical data on its ground-state properties.

A typical DFT study involves optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties can be calculated. These findings are crucial for understanding the dye's intrinsic reactivity and its behavior in different chemical environments. While specific DFT data for this compound is not present in the reviewed literature, a hypothetical study would yield the parameters shown in the table below.

Table 1: Example of Properties Calculated Using DFT for a Dye Molecule

Calculated PropertyDescriptionPotential Application for this compound
Total Energy The total energy of the molecule in its optimized, lowest-energy state.Determines the thermodynamic stability of the dye.
Optimized Geometry The 3D coordinates of each atom, including bond lengths and angles.Provides the most stable shape of the molecule, which influences its interactions.
Dipole Moment A measure of the overall polarity of the molecule.Helps predict solubility in polar vs. non-polar solvents and interaction strength.
Electron Affinity The energy released when an electron is added to the molecule.Indicates the molecule's ability to accept an electron, relevant in redox reactions.
Ionization Potential The energy required to remove an electron from the molecule.Indicates the molecule's ability to donate an electron, crucial for photochemistry.
Mulliken Atomic Charges The partial charge distributed on each atom in the molecule.Identifies reactive sites for electrophilic or nucleophilic attack.

The photophysical properties of a dye, such as its color and fluorescence, are governed by how it absorbs and emits light, which involves transitions between molecular orbitals. Molecular orbital (MO) analysis, typically performed using the results from DFT calculations, is essential for understanding these processes.

The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the wavelength of light the molecule will absorb. A smaller gap generally corresponds to absorption at longer wavelengths (i.e., more towards the red end of the spectrum).

For this compound, MO analysis would reveal the nature of its electronic transitions. The distribution of electron density in the HOMO and LUMO indicates where the electrons are located before and after excitation. This analysis helps to classify the transition, for example, as a π-π* transition, which is common in dyes with extensive conjugated systems. Such studies are fundamental to designing dyes with specific colors and optical properties.

Table 2: Illustrative Molecular Orbital Data for a Dye Molecule

ParameterDescriptionRelevance to Photophysical Properties of this compound
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Relates to the electron-donating capability of the molecule.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron-accepting capability of the molecule.
HOMO-LUMO Gap The energy difference between E(LUMO) and E(HOMO).Directly correlates with the energy of the lowest electronic transition, thus determining the color.
Transition Dipole Moment A measure of the probability of a specific electronic transition occurring.A larger value indicates a more intense absorption band in the UV-Vis spectrum.

Density Functional Theory (DFT) Studies of this compound

Kinetic and Mechanistic Modeling of this compound Degradation Processes

The degradation of dyes is a critical area of research, particularly for environmental remediation. Kinetic modeling is used to describe the rate at which a dye degrades under specific conditions and to infer the underlying reaction mechanism.

Commonly, the degradation of dyes in processes like photocatalysis is modeled using pseudo-first-order or pseudo-second-order kinetics. The Langmuir-Hinshelwood model is also frequently applied in heterogeneous photocatalysis, as it accounts for both the adsorption of the dye onto the catalyst surface and the subsequent surface reaction.

To perform kinetic modeling for this compound, experimental data on its concentration over time during a degradation process would be required. By fitting this data to different kinetic models, researchers can determine the rate constants and identify the model that best describes the process. This information is vital for optimizing degradation conditions and understanding the factors that limit the reaction rate.

Table 4: Common Kinetic Models for Dye Degradation

Kinetic ModelRate EquationKey ParametersApplication to this compound Degradation
Pseudo-First-Order ln(qₑ - qₜ) = ln(qₑ) - k₁tk₁ (rate constant), qₑ (equilibrium amount)Describes processes where the rate is proportional to the number of available active sites.
Pseudo-Second-Order t/qₜ = 1/(k₂qₑ²) + t/qₑk₂ (rate constant), qₑ (equilibrium amount)Often implies that the rate-limiting step is chemisorption involving valence forces.
Langmuir-Hinshelwood r = (kKC) / (1 + KC)k (reaction rate constant), K (adsorption constant)Used for surface-catalyzed reactions, linking reaction rate to surface coverage.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological or chemical activity. dergipark.org.trnih.gov For azo dyes, including derivatives related to this compound, QSAR models are primarily developed to predict toxicological properties and dyeing performance. dergipark.org.trdntb.gov.uaacs.org These models are crucial for assessing the environmental and health impacts of dyes and for designing new dyes with improved properties. dergipark.org.trnih.gov

Research Findings on Azo Dye Derivatives

Toxicity Prediction: QSAR models have been successfully employed to predict the toxicity of azo dyes. dergipark.org.trdntb.gov.uanih.gov For instance, studies have used the OECD QSAR Toolbox to investigate the toxicological properties of various aromatic amines, the building blocks of azo dyes, and the resulting dyestuffs. dergipark.org.trdntb.gov.ua These models can predict endpoints such as skin sensitization, eye irritation, and mutagenicity. dergipark.org.tr Research has indicated that some aromatic amine raw materials and the azo dyes produced from them can be moderately irritating. dergipark.org.tr Furthermore, in silico approaches are used to predict the toxicity of the degradation by-products of azo dyes, which is crucial for environmental risk assessment. nih.gov

Dye-Fiber Affinity: QSAR techniques have also been applied to understand the interactions between dyes and textile fibers. acs.org Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, has been used to model the binding affinity of heterocyclic monoazo dyes to cellulose (B213188) fibers. acs.org These studies have revealed that electrostatic interactions often dominate the binding process. acs.org The models can identify key molecular features that contribute to a stronger dye-fiber affinity, which is valuable for the design of more effective dyes. nih.gov

Molecular Descriptors: The development of robust QSAR models relies on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. For azo dyes, these can include:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons and can influence its reactivity and color. acs.orgmdpi.com

Topological and Geometrical Descriptors: These describe the size, shape, and branching of a molecule.

Physicochemical Descriptors: Such as lipophilicity (logP), which can influence a compound's transport and absorption.

Data from a Representative QSAR Study on Azo Dyes

To illustrate the output of a QSAR study, the following table presents hypothetical data based on the types of results reported in the literature for azo dyes. This data is for illustrative purposes and does not represent actual findings for this compound derivatives.

DerivativeMolecular Weight ( g/mol )LogPHOMO Energy (eV)LUMO Energy (eV)Predicted Toxicity (LC50, mg/L)
Derivative A 350.42.5-6.2-2.115.2
Derivative B 380.53.1-6.5-1.910.8
Derivative C 364.42.8-6.3-2.012.5
Derivative D 394.63.4-6.6-1.88.9

Note: This table is a fictional representation to demonstrate the type of data generated in QSAR studies.

Emerging Research Directions and Future Perspectives for C.i. Basic Red 43

Nanomaterial-Assisted Processes for C.I. Basic Red 43 Management

The use of nanomaterials in the remediation of dye-contaminated wastewater has gained significant traction due to their high surface area and enhanced reactivity. Research in this area is exploring the development of novel nanocomposites for the efficient removal and degradation of this compound and other azo dyes.

A notable area of investigation involves the synthesis of metal oxide-incorporated biopolymeric nanomaterials. nih.gov These materials combine the photocatalytic activity of metal oxides with the biocompatibility and adsorptive properties of biopolymers like chitosan. nih.gov For instance, chitosan-coated nanoparticles have demonstrated significant potential in the degradation of various organic pollutants. nih.gov The incorporation of metal oxides such as zinc oxide (ZnO) and titanium dioxide (TiO2) into these biopolymeric structures enhances their physicochemical properties and photocatalytic efficiency under visible light. nih.gov

Studies have shown that doping metal oxide nanoparticles with other elements can further improve their catalytic performance. For example, europium-doped cadmium selenide (B1212193) (Eu-doped CdSe) nanoparticles have been synthesized and tested for the sonophotocatalytic degradation of Reactive Red 43. The research indicated that an 8% Eu-doped CdSe sample exhibited the highest catalytic activity. Similarly, iron oxide nanoparticles (Fe3O4) have been investigated for their photocatalytic capabilities. semanticscholar.org These magnetic nanoparticles can act as photocatalysts, and their activity can be enhanced in a photo-Fenton-like reaction, leading to the rapid degradation of dyes. semanticscholar.org

The efficiency of these nanomaterial-assisted processes is influenced by several factors, including the initial dye concentration, catalyst dosage, pH of the solution, and the presence of oxidizing agents. semanticscholar.org Research has demonstrated that optimizing these parameters is crucial for achieving maximum degradation of the dye. semanticscholar.org For instance, in the degradation of Reactive Red 43 using Eu-doped CdSe nanoparticles, the degradation ratio was found to increase with catalyst dosage up to a certain point, after which it decreased.

Table 1: Examples of Nanomaterials Used in Azo Dye Degradation

NanomaterialTarget Dye(s)Key FindingsReference
Europium-doped Cadmium Selenide (Eu-doped CdSe)Reactive Red 438% Eu-doped CdSe showed the highest catalytic activity in sonophotocatalytic degradation.
Iron Oxide (Fe3O4) NanoparticlesDisperse Red 277Complete demineralization was observed within 3 hours under visible light in a photo-Fenton-like reaction. semanticscholar.org
α-chitin nanoparticlesMethylene blue, Bromophenol Blue, Coomassie Brilliant BlueAdsorption efficiency up to 99% was recorded, depending on the adsorbent concentration. nih.gov
Amino-coated Fe3O4 nanoparticlesCongo RedAdsorption capacity of 97.3 mg·g−1 was achieved. nih.gov
Zinc Oxide (ZnO) NanoparticlesCongo Red99.5% degradation was achieved in 30 minutes under optimal conditions. mdpi.com

Advanced Spectroscopic Probes for Real-time Monitoring of this compound Transformation

The ability to monitor the transformation of this compound in real-time is essential for understanding degradation mechanisms and optimizing treatment processes. Advanced spectroscopic techniques are emerging as powerful tools for this purpose, offering high sensitivity and the ability to provide detailed chemical information.

Spectroscopic methods such as UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry are crucial for analyzing the structural changes of dyes during degradation. mdpi.comnih.gov UV-Vis spectroscopy can be used to monitor the decolorization of the dye solution by measuring the decrease in absorbance at its maximum wavelength. scirp.org For example, the degradation of C.I. Basic Blue 41 was monitored by observing the decrease in its characteristic absorption peak over time. scirp.org

For more detailed structural analysis, techniques like Raman microspectroscopy are being developed. ojp.gov This method can provide specific chemical information about the dye molecule, aiding in its identification and the characterization of its transformation products. ojp.gov The development of comprehensive databases containing spectroscopic data for various dyes is also underway to facilitate their identification in forensic and environmental samples. ojp.gov

Real-time analysis is becoming increasingly important. Technologies like real-time spectrum analysis on oscilloscopes, which can offer up to 320 MHz of analysis bandwidth, are being adapted for various scientific applications. youtube.com In the context of dye degradation, such technologies could potentially be used to monitor rapid changes in the chemical composition of the solution. Furthermore, the development of real-time quaking-induced conversion (RT-QuIC) assays, initially designed for detecting proteins, showcases the potential for adapting real-time monitoring techniques to other molecules, including dyes. nih.gov

Green Synthesis and Sustainable Production of this compound Analogs

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to develop more environmentally friendly and sustainable production methods. researchgate.netlongdom.orgrsc.org This approach aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One promising green synthesis strategy involves conducting reactions under solvent-free conditions at room temperature. researchgate.netlongdom.org Grinding techniques have been successfully employed for the synthesis of azo dyes, offering a simple, rapid, and low-cost alternative to traditional methods that often require harsh conditions and toxic solvents. longdom.orgrsc.org The use of solid acid catalysts, such as nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) and sulfonic acid functionalized magnetic Fe3O4 nanoparticles, has been shown to be effective in these solvent-free reactions. researchgate.netrsc.org These catalysts are often recyclable, further enhancing the sustainability of the process. rsc.org

The use of plant extracts and other biomaterials for the synthesis of nanoparticles, which can then be used as catalysts or for dye degradation, is another area of active research. cbiore.id This "green synthesis" of nanoparticles is an environmentally friendly and energy-efficient approach. cbiore.id

The broader goal is to move towards a more sustainable textile industry, which includes the entire lifecycle of the dye, from its production to its disposal. rsc.org This involves not only developing greener synthesis routes but also exploring the use of natural dyes and biocolorants as alternatives to synthetic ones. rsc.orgumt.edu.pk

Interdisciplinary Approaches to this compound Research

Addressing the complex challenges posed by synthetic dyes like this compound requires a collaborative effort from researchers across various disciplines. Interdisciplinary research is crucial for developing holistic solutions that consider the chemical, environmental, biological, and societal aspects of dye use and management.

This approach involves the integration of knowledge and techniques from fields such as chemistry, biology, materials science, engineering, and environmental science. For example, biotechnological approaches are being explored for the degradation of dyes and for increasing disease resistance in plants that could be sources of natural dyes. openagriculturejournal.comacs.orgnih.govresearchgate.net This involves genetic engineering, marker-assisted breeding, and the use of antimicrobial peptides. openagriculturejournal.comresearchgate.net

The concept of a circular bioeconomy is also gaining traction, where waste from one process can be used as a resource for another. nih.gov In the context of dye management, this could involve the recovery of valuable materials from wastewater. researchgate.net

Furthermore, social sciences and humanities play a role in understanding the societal impacts of dye production and use, as well as in promoting sustainable practices. frontiersin.org Research in areas like smart cities and sustainable development highlights the importance of integrating technological solutions with social and ethical considerations. frontiersin.orgresearchgate.net The development of sustainable innovations in the textile industry requires a multi-faceted approach that addresses everything from production processes to waste management. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.